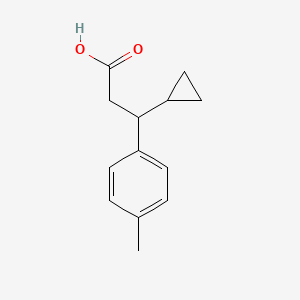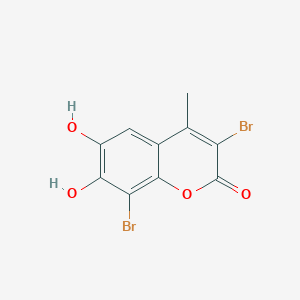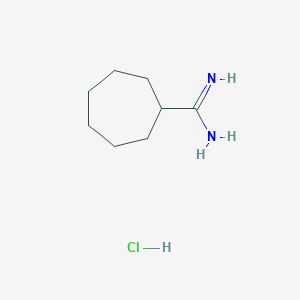
3-Cyclopropyl-3-(4-methylphenyl)propanoic acid
Descripción general
Descripción
3-Cyclopropyl-3-(4-methylphenyl)propanoic acid, commonly referred to as 3CP-4MPP, is an important organic compound found in many natural and synthetic products. It is a cyclic carboxylic acid that is used in many scientific and industrial applications and is also known to have a wide range of biological effects.
Aplicaciones Científicas De Investigación
3CP-4MPP has been used in many scientific research applications, including the study of enzyme inhibition, drug design, and molecular modeling. It has also been used as an intermediate in the synthesis of other organic compounds. Furthermore, 3CP-4MPP has been used to study the effects of cyclic compounds on biological systems and to investigate the mechanisms of action of various drugs.
Mecanismo De Acción
The mechanism of action of 3CP-4MPP is not yet fully understood. However, it is believed to interact with certain enzymes and proteins in the body, which can lead to changes in the activity of those proteins and enzymes. Additionally, 3CP-4MPP is thought to have an inhibitory effect on certain enzymes, which could be responsible for its effects on biological systems.
Biochemical and Physiological Effects
3CP-4MPP has been found to have a wide range of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3CP-4MPP has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3CP-4MPP in laboratory experiments is that it is a relatively inexpensive and easily accessible compound. Furthermore, it is a stable compound that is not easily degraded or altered by environmental factors. However, one of the limitations of using 3CP-4MPP is that it is a relatively new compound, and therefore its effects on biological systems are not fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 3CP-4MPP. These include further investigation into its effects on enzymes and proteins, exploration of its potential therapeutic applications, and further study of its biochemical and physiological effects. Additionally, further research into the synthesis of 3CP-4MPP and its derivatives could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, further research into the mechanism of action of 3CP-4MPP could lead to a better understanding of its effects on biological systems.
Propiedades
IUPAC Name |
3-cyclopropyl-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-2-4-10(5-3-9)12(8-13(14)15)11-6-7-11/h2-5,11-12H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZVLJWUNKKFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-(4-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)



![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro-](/img/structure/B3033221.png)
![6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B3033222.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexane-1,3-dione](/img/structure/B3033224.png)

![2-[4-(Dimethylamino)benzyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033226.png)